2-amino-4,5-dimethoxy-N-methylbenzamide
Overview
Description
2-amino-4,5-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is a derivative of benzamide, characterized by the presence of amino and methoxy groups on the benzene ring, as well as a methyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dimethoxy-N-methylbenzamide typically involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with methylamine. The process includes the use of coupling agents such as 1-hydroxybenzotriazole and dicyclohexylcarbodiimide in solvents like tetrahydrofuran and N,N-dimethylformamide. The reaction is carried out at room temperature for 24 hours, followed by purification through silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-amino-4,5-dimethoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-4,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-dimethoxy-N,N-dimethylbenzamide: Similar structure with an additional methyl group on the amide nitrogen.
2-amino-4,5-dimethoxybenzamide: Lacks the methyl group on the amide nitrogen.
2-amino-N,4-dimethoxy-N-methylbenzamide: Similar structure with variations in the position of methoxy groups.
Uniqueness
2-amino-4,5-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both amino and methoxy groups
Properties
IUPAC Name |
2-amino-4,5-dimethoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-10(13)6-4-8(14-2)9(15-3)5-7(6)11/h4-5H,11H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAIODZDHYPCPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1N)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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